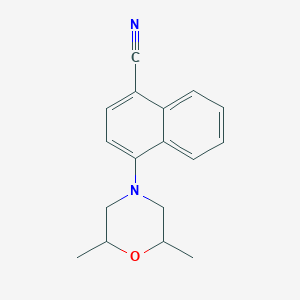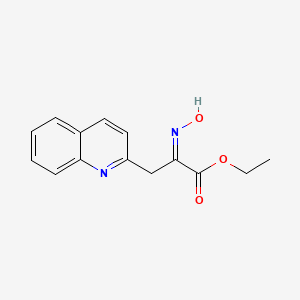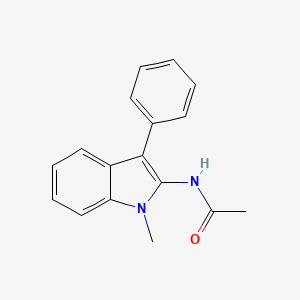
N-(1-Methyl-3-phenyl-1H-indol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Methyl-3-phenyl-1H-indol-2-yl)acetamid: ist eine synthetische organische Verbindung, die zur Indol-Familie gehört. Indole sind bedeutende heterocyclische Systeme, die in vielen Naturprodukten und Pharmazeutika vorkommen. Diese Verbindung ist durch das Vorhandensein eines Indol-Kerns gekennzeichnet, der an der 1-Position mit einer Methylgruppe, an der 3-Position mit einer Phenylgruppe und an der 2-Position mit einer Acetamidgruppe substituiert ist. Sie hat aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in der pharmazeutischen Chemie Interesse geweckt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von N-(1-Methyl-3-phenyl-1H-indol-2-yl)acetamid umfasst typischerweise die folgenden Schritte:
Fischer-Indol-Synthese: Dieses Verfahren beinhaltet die Reaktion von Phenylhydrazin mit einem geeigneten Keton oder Aldehyd unter sauren Bedingungen, um den Indol-Kern zu bilden.
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, wobei kontinuierliche Durchflussreaktoren und optimierte Reaktionsbedingungen verwendet werden, um die Ausbeute und Reinheit zu verbessern. Der Einsatz von automatisierten Systemen und Hochdurchsatz-Screenings kann den Produktionsprozess weiter optimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, wasserfreie Bedingungen.
Substitution: Halogene (Chlor, Brom), Nitrogruppen, saure Katalysatoren.
Hauptprodukte:
Oxidation: Bildung von N-Oxid-Derivaten oder hydroxylierten Produkten.
Reduktion: Bildung von Amin-Derivaten.
Substitution: Bildung von halogenierten oder nitro-substituierten Indol-Derivaten.
Wissenschaftliche Forschungsanwendungen
Chemie:
Synthetische Zwischenprodukte: Werden als Zwischenprodukte bei der Synthese komplexerer organischer Moleküle und Pharmazeutika verwendet.
Biologie und Medizin:
Antikrebsmittel: Die Verbindung hat sich als Hemmer der Tubulinpolymerisation gezeigt, was sie zu einem Kandidaten für die Entwicklung von Antikrebsmitteln macht.
Antimikrobielle Mittel: Indol-Derivate werden auf ihre antimikrobiellen Eigenschaften gegen verschiedene Krankheitserreger untersucht.
Industrie:
Wirkmechanismus
Der Wirkmechanismus von N-(1-Methyl-3-phenyl-1H-indol-2-yl)acetamid beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Tubulin. Die Verbindung hemmt die Tubulinpolymerisation, was zu einem Zellzyklusarrest in der G2/M-Phase führt und Apoptose in Krebszellen induziert . Dieser Mechanismus ähnelt dem von Colchicin, einem bekannten Tubulin-Inhibitor .
Wirkmechanismus
The mechanism of action of N-(1-Methyl-3-phenyl-1H-indol-2-yl)acetamide involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells . This mechanism is similar to that of colchicine, a well-known tubulin inhibitor .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
N-(1-Methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl oder triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Diese Verbindungen hemmen ebenfalls die Tubulinpolymerisation und zeigen Antikrebsaktivitäten.
Indol-3-essigsäure: Ein Pflanzenhormon mit einem ähnlichen Indol-Kern, aber unterschiedlichen biologischen Funktionen.
Einzigartigkeit: N-(1-Methyl-3-phenyl-1H-indol-2-yl)acetamid ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das besondere biologische Aktivitäten verleiht, insbesondere seine potenten Antikrebs-Eigenschaften durch Tubulin-Hemmung .
Eigenschaften
CAS-Nummer |
62693-58-7 |
|---|---|
Molekularformel |
C17H16N2O |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
N-(1-methyl-3-phenylindol-2-yl)acetamide |
InChI |
InChI=1S/C17H16N2O/c1-12(20)18-17-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)19(17)2/h3-11H,1-2H3,(H,18,20) |
InChI-Schlüssel |
ZJGADCVSCKFLDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C2=CC=CC=C2N1C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



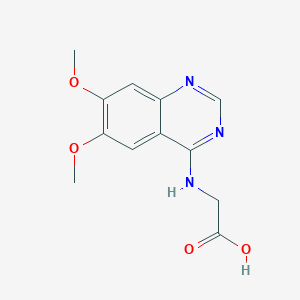

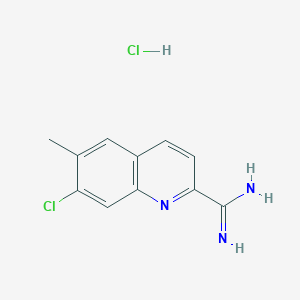
![N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11856303.png)
![Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11856317.png)


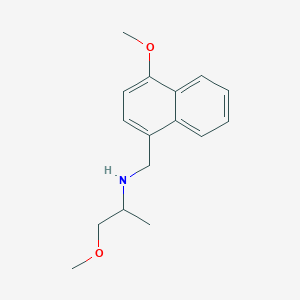
![2-(3,5-dichlorophenyl)-Imidazo[1,2-a]pyridine](/img/structure/B11856349.png)
![tert-Butyl [6-(methylamino)-3H-purin-3-yl]acetate](/img/structure/B11856353.png)

